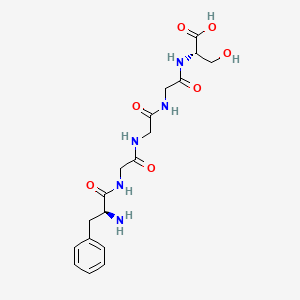
L-Phenylalanylglycylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanylglycylglycylglycyl-L-serine is a synthetic peptide composed of the amino acids phenylalanine, glycine, and serine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of phenylalanine and serine in the peptide sequence suggests that it may have unique biochemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, glycine, glycine, and L-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of the phenylalanine side chain can lead to the formation of quinones.
Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the serine hydroxyl group.
Major Products:
Hydrolysis: Results in the release of L-phenylalanine, glycine, and L-serine.
Oxidation: Can produce quinones and other oxidized derivatives of phenylalanine.
Substitution: Leads to modified peptides with new functional groups attached to the serine residue.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Phenylalanylglycylglycylglycyl-L-serine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylalanine residue may interact with aromatic amino acid receptors, while the serine residue could participate in phosphorylation and other post-translational modifications. These interactions can influence cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Serine: A non-essential amino acid important for protein synthesis and central nervous system function.
Glycylglycylglycyl: A tripeptide composed of three glycine residues, often used as a model peptide in research.
Uniqueness: L-Phenylalanylglycylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. The presence of multiple glycine residues provides flexibility to the peptide chain, while the phenylalanine and serine residues offer specific functional interactions.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
629646-42-0 |
|---|---|
Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-12(6-11-4-2-1-3-5-11)17(28)22-8-15(26)20-7-14(25)21-9-16(27)23-13(10-24)18(29)30/h1-5,12-13,24H,6-10,19H2,(H,20,26)(H,21,25)(H,22,28)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChI Key |
DWFLAJMIAKDVMH-STQMWFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
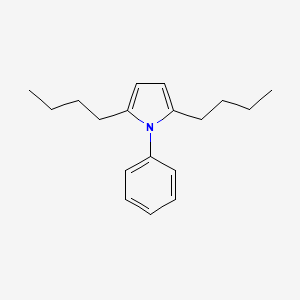
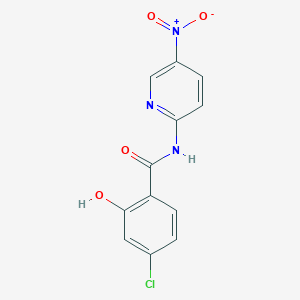
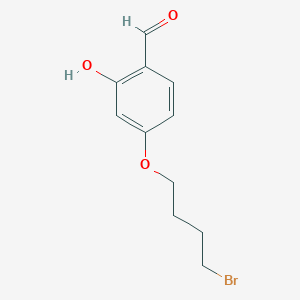
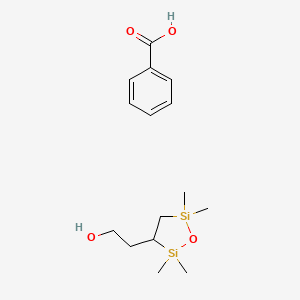

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
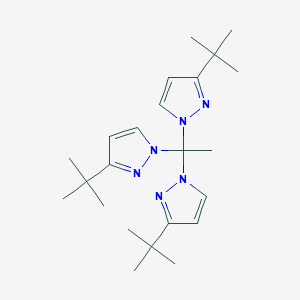
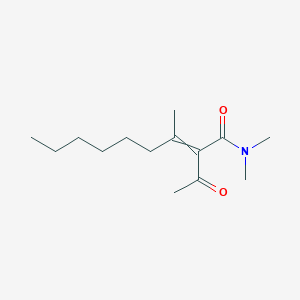
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
